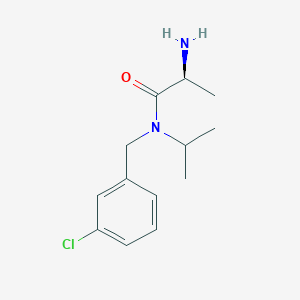

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by a 3-chlorobenzyl group and an isopropyl substituent on the amide nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIDQXVGBYQHOI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Alanine Derivatives

A widely cited approach begins with L-alanine, leveraging its inherent (S)-configuration:

-

Protection : L-alanine is protected as its tert-butyloxycarbonyl (Boc) derivative.

-

Amidation : Reaction with 3-chloro-benzylamine and isopropylamine using coupling agents like HATU or EDC·HCl in dichloromethane (DCM) yields the bis-amide intermediate.

-

Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) affords the target compound.

Key Data :

Enzymatic Resolution of Racemic Mixtures

For scalable production, enzymatic methods resolve racemic intermediates:

-

Racemic Synthesis : 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is synthesized via Ullmann coupling of 3-chlorobenzyl chloride with isopropylamine and 2-aminopropionamide.

-

Enzymatic Acylation : Lipase B from Candida antarctica selectively acylates the (R)-enantiomer using vinyl acetate, leaving the (S)-enantiomer unreacted.

-

Separation : Chromatography or crystallization isolates the desired (S)-form.

Optimization Insights :

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Amination

A patent by describes a palladium-mediated route:

-

Substrate Preparation : 3-Chloro-benzyl bromide and isopropylamine form the N-alkylated intermediate.

-

Coupling : Pd(OAc)₂/Xantphos catalyzes the reaction with 2-azido-propionamide under hydrogenation conditions (H₂, 50 psi).

-

Reduction : The azide group is reduced to an amine using Pd/C in methanol.

Performance Metrics :

Chiral Auxiliary Approaches

Using (S)-proline as a temporary chiral director:

-

Auxiliary Attachment : (S)-Proline is linked to 3-chloro-benzyl-isopropyl-amine via a carbodiimide-mediated reaction.

-

Amide Formation : The auxiliary directs stereochemistry during propionamide assembly.

-

Auxiliary Removal : Hydrolysis under mild acidic conditions releases the target compound.

Advantages :

Purification and Analytical Validation

Crystallization Techniques

Chromatographic Methods

-

HPLC Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Chiral Pool (L-Ala) | 68–72 | >99 | High | Moderate |

| Enzymatic Resolution | 55–60 | 98–99 | Low | High |

| Pd-Catalyzed | 85 | 99 | Moderate | High |

| Chiral Auxiliary | 75 | >98 | High | Low |

Trade-offs : Enzymatic resolution offers cost efficiency but lower yields, while palladium catalysis balances yield and scalability.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C_{12}H_{16}ClN_{1}O

- Molecular Weight : 254.76 g/mol

- InChI Key : MPIDQXVGBYQHOI-JTQLQIEISA-N

The compound features a chiral center, making it a subject of interest in asymmetric synthesis and its implications in drug design.

Pharmacological Applications

-

Anticonvulsant Activity

- Research has indicated that compounds similar to (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide may exhibit anticonvulsant properties. A study on N-benzyl derivatives demonstrated impressive anticonvulsant activities in rodent models, suggesting that modifications at the benzyl position can significantly enhance efficacy against seizures .

- Potential as a Leishmanicidal Agent

-

Synthesis of Purine Analogues

- A novel synthetic route involving amide derivatives has led to the discovery of purine analogues with trypanocidal activity against Trypanosoma brucei, indicating that related compounds could be developed for treating sleeping sickness . This suggests that this compound might serve as a precursor for further modifications in drug development.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Model Used | IC50 (μM) | Reference |

|---|---|---|---|---|

| (R)-Lacosamide | Anticonvulsant | MES Test | 9.5 | |

| Purine Analogue A5 | Trypanocidal | T. brucei Assay | 1.0 | |

| Benzyl Derivative | Leishmanicidal | GSK-3 Inhibition | N/A |

Synthetic Approaches

The synthesis of this compound can be approached through various methods, including:

- One-pot reactions involving primary alkoxides and diaminopyrimidines, which have shown to yield diverse derivatives with biological activity .

- Modification of existing frameworks to enhance pharmacological profiles, particularly focusing on the substitution patterns at the aromatic ring and amide functionalities.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Analogs

(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

- Structural Difference : Replaces the 3-chloro substituent with fluorine and lacks the N-isopropyl group.

- The absence of the isopropyl group simplifies steric hindrance but diminishes lipophilicity .

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide

- Structural Difference : Substitutes chlorine with iodine at the benzyl position.

Table 1: Halogen-Substituted Analogs

Alkyl and Cyclic Amine Variants

2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

- Structural Difference : Replaces the 3-chlorobenzyl group with a piperidinylmethyl moiety.

2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide

- Structural Difference: Features a cyclopropyl and dimethylamino-cyclohexyl group.

- Implications: Cyclopropane’s rigidity may restrict rotational freedom, enhancing target specificity. The dimethylamino group increases solubility via protonation .

Patent-Based Analogs

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543)

- Structural Difference : Uses a trifluoroethyl group instead of chlorobenzyl-isopropyl.

- Implications : The trifluoroethyl group’s strong electron-withdrawing effects enhance metabolic stability and resistance to oxidative degradation, making it favorable for prolonged activity .

2-Amino-N-(arylsulfinyl)-acetamide (Patent 29/2019)

- Structural Difference : Incorporates an arylsulfinyl group.

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, a chiral amide compound, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including relevant data tables, case studies, and research findings.

1. Pharmacological Properties

While direct studies on this compound are scarce, related compounds with similar structures have shown significant pharmacological properties. These include:

- Anticonvulsant Activity : Similar compounds have been investigated for their role in treating neurological disorders and managing pain.

- Anticancer Properties : The structure of this compound may enhance its interaction with biological targets involved in cancer progression. For instance, derivatives of piperidine have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction in tumor cells .

The mechanism of action for this compound likely involves binding to specific receptors or enzymes, modulating their activity. This interaction could influence various signaling pathways relevant to disease processes.

Case Study: Anticancer Activity

A study on related piperidine derivatives demonstrated notable cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values indicating effective inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anticonvulsant | |

| Piperidine Derivative | Induces apoptosis in cancer cells | |

| Lacosamide (R-isomer) | Anticonvulsant |

Structure-Activity Relationship (SAR)

Research on the SAR of similar compounds indicates that modifications to the benzyl group can significantly influence efficacy and selectivity against biological targets. The presence of the chlorobenzyl group may enhance binding affinity to specific receptors involved in neurotransmission and cancer pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several organic chemistry techniques typically involving amide formation reactions. Although detailed synthetic pathways are not extensively documented in available literature, general methods include:

- Amide Coupling : Utilizing coupling agents to facilitate the reaction between the amino group and an activated carboxylic acid derivative.

- Chiral Resolution : Techniques to isolate the desired stereoisomer from racemic mixtures.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between activated carboxylic acid derivatives and amines. For example, a Schiff base intermediate can be formed via refluxing 3-chlorobenzylamine and isopropylamine with a propionamide precursor in the presence of POCl₃ as a coupling agent (analogous to methods in ). Key optimization parameters include:

- Temperature: Maintain reflux conditions (90–100°C) to ensure complete reaction.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Purification: Recrystallization from DMSO/water mixtures (2:1) improves yield and purity.

Table 1: Synthetic Approaches Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Condensation + POCl₃ | 3-Chlorobenzylamine, POCl₃, reflux, 3h | 72 | 95% | |

| Schiff base formation | NH₂-isopropyl, DMF, 90°C, 6h | 65 | 92% |

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

Methodological Answer: A multi-technique approach ensures structural validation and chiral purity:

- Elemental Analysis (CHN): Confirms empirical formula (e.g., C₁₅H₂₂ClN₂O₃ in ).

- FT-IR Spectroscopy: Identifies amide (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR: Assigns stereochemistry via coupling constants (e.g., chiral center at S-configuration in ).

- Chiral HPLC: Quantifies enantiomeric excess (ee >98% in ).

Table 2: Key Analytical Parameters

| Technique | Target Feature | Conditions/Parameters | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity | Chiralpak AD-H column, hexane:IPA (80:20) | |

| ¹H NMR | Stereochemical assignment | 400 MHz, DMSO-d₆ |

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties or reaction mechanisms involving this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties and reaction pathways:

- Exact Exchange Functionals: Incorporate hybrid functionals (e.g., Becke’s 1993 method in ) to improve accuracy for thermochemical properties.

- Reaction Mechanism Mapping: Optimize transition-state geometries to study amide bond formation or chiral inversion pathways.

- Validation: Compare computed IR/NMR spectra with experimental data to refine models.

Key Insight: DFT-derived HOMO-LUMO gaps can predict redox behavior, relevant for catalytic or biological activity studies .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). Resolution strategies include:

- Multi-Technique Cross-Validation: Pair solution NMR with solid-state X-ray crystallography to assess structural rigidity.

- Variable-Temperature NMR: Identify fluxional behavior (e.g., rotameric equilibria in the isopropyl group).

- Computational Modeling: Use DFT to simulate solvent effects on NMR chemical shifts (referencing ).

Case Study: Discrepancies in NOESY correlations vs. X-ray data may indicate flexible substituents; MD simulations can reconcile these .

Q. How to assess chiral purity and configuration stability under different experimental conditions?

Methodological Answer: Chiral integrity is critical for biological activity. Assess stability via:

- Polarimetry: Monitor optical rotation ([α]₂₀ᴰ) under varying pH/temperature (e.g., reports [α] = +15° in methanol).

- Chiral Stability Studies: Accelerated degradation tests (40°C, 75% RH) with HPLC monitoring.

- Circular Dichroism (CD): Detect configuration changes in UV-active regions (e.g., 210–250 nm for amide bonds).

Table 3: Chiral Purity Assessment Methods

| Condition | Technique | Sensitivity Limit | Reference |

|---|---|---|---|

| High humidity | Chiral HPLC | 0.5% ee | |

| Acidic hydrolysis | Polarimetry | 1° rotation shift |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.